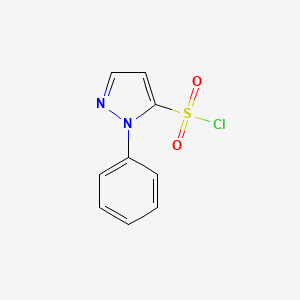

1-phenyl-1H-pyrazole-5-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Phenyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the IUPAC name 1-phenyl-1H-pyrazole-5-sulfonyl chloride . It has a molecular weight of 242.69 . The InChI code for this compound is 1S/C9H7ClN2O2S/c10-15(13,14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H .

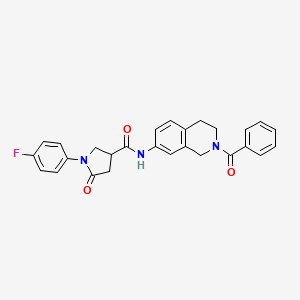

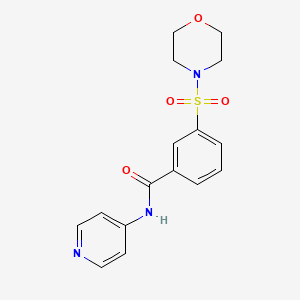

Molecular Structure Analysis

The molecular structure of 1-phenyl-1H-pyrazole-5-sulfonyl chloride consists of a pyrazole ring attached to a phenyl group and a sulfonyl chloride group . The InChI key for this compound is QJYPNCIPUUCDFM-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 1-phenyl-1H-pyrazole-5-sulfonyl chloride are not detailed in the search results, general reactions of pyrazoles include acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines , and phosphine-free [3+2] cycloaddition reactions of dialkyl azodicarboxylates with substituted propargylamines .Aplicaciones Científicas De Investigación

Catalysis and Synthesis

1-phenyl-1H-pyrazole-5-sulfonyl chloride is involved in various synthetic processes. Moosavi-Zare et al. (2013) describe its use in the catalysis of the tandem Knoevenagel–Michael reaction, highlighting its efficiency and reusability as a homogeneous catalyst (Moosavi-Zare et al., 2013).

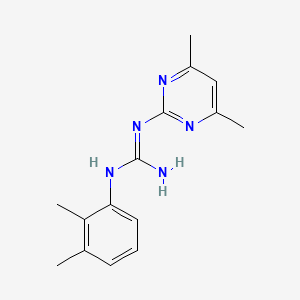

Antimicrobial and Antitumor Activities

The compound has been used in the synthesis of new heterocycles with potential antimicrobial and antitumor applications. El-Emary et al. (2002) explored its role in creating sulfonamide-based heterocycles that exhibited antimicrobial activity (El‐Emary et al., 2002).

Antitumor Agent Design

Kettmann et al. (2005) focused on the synthesis of 1-phenyl-1H-pyrazole-5-sulfonyl chloride as a potential antitumor agent. They conducted a crystallographic analysis to understand its pharmacophoric groups, which is crucial for drug design (Kettmann et al., 2005).

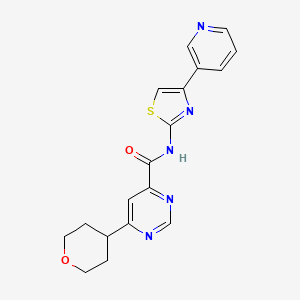

Inhibition of Carbonic Anhydrase Isoenzymes

The compound has been employed in the synthesis of derivatives that inhibit carbonic anhydrase isozymes, which are important in various physiological processes. Bülbül et al. (2008) synthesized pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide from 1-phenyl-1H-pyrazole-5-sulfonyl chloride, showing significant inhibitory effects (Bülbül et al., 2008).

Biological Activities

1-phenyl-1H-pyrazole-5-sulfonyl chloride has been utilized in the synthesis of compounds with potential biological activities. Kendre et al. (2013) reported the synthesis of 1H-pyrazole derivatives bearing an aryl sulfonate moiety, exhibiting anti-inflammatory and antimicrobial properties (Kendre et al., 2013).

Selective Synthesis of Heterocyclic Sulfonamides

Tucker et al. (2015) demonstrated the use of 1-phenyl-1H-pyrazole-5-sulfonyl chloride in the selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, showcasing its versatility in medicinal chemistry (Tucker et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2-phenylpyrazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYPNCIPUUCDFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-1H-pyrazole-5-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2416015.png)

![3,4-dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2416016.png)

![2-[3-(Trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2416017.png)

![3-(Isobutylsulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine](/img/structure/B2416020.png)

![1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2416021.png)

![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2416023.png)

![8-(2-Chloro-4-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2416025.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide](/img/structure/B2416028.png)